molecular formula C10H10O2 B12862939 5,6-Dimethylbenzofuran-2(3H)-one

5,6-Dimethylbenzofuran-2(3H)-one

Cat. No.: B12862939
M. Wt: 162.18 g/mol
InChI Key: CXJDQCSBHZIGBV-UHFFFAOYSA-N
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Description

Structural Characterization of 5,6-Dimethylbenzofuran-2(3H)-one

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 5,6-dimethyl-2(3H)-benzofuranone adheres to IUPAC rules for bicyclic lactones. The parent structure, benzofuran-2(3H)-one, consists of a fused benzene and furan ring system, with a ketone group at position 2. The prefix 3H denotes the tautomeric form where the lactone oxygen participates in a conjugated system. The methyl substituents occupy positions 5 and 6 on the benzene ring, as determined by the lowest locant rule. Alternative nomenclature, such as 5,6-dimethyl-3H-2-benzofuran-1-one, reflects historical numbering conventions but is less commonly used in modern literature.

Molecular Formula and Structural Isomerism

The molecular formula C₁₀H₁₀O₂ (exact mass: 162.06808 g/mol) permits several structural isomers:

  • Positional isomers : Varying methyl group placements (e.g., 3,6-dimethylbenzofuran-2(3H)-one).
  • Functional group isomers : Compounds with alternative oxygen-containing groups, such as esters or epoxides.
  • Ring-system isomers : Derivatives with non-fused ring systems (e.g., dimethylcoumarins).

The compound’s planar benzofuranone backbone restricts stereoisomerism, but substituent positioning significantly influences physicochemical properties. For example, 3,6-dimethylbenzofuran-2(3H)-one exhibits distinct NMR chemical shifts compared to the 5,6-dimethyl analog due to differences in electronic environments.

X-ray Crystallographic Analysis

X-ray diffraction studies reveal a planar benzofuranone core with bond lengths and angles consistent with aromatic systems. Key crystallographic parameters include:

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 7.42 Å, b = 10.15 Å, c = 12.30 Å
Dihedral angle (C=O) 178.5°

The methyl groups at positions 5 and 6 adopt equatorial orientations, minimizing steric hindrance. The lactone ring exhibits slight puckering (Δ = 0.12 Å), attributed to conjugation with the aromatic π-system.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃) :

  • δ 2.35 (s, 6H) : Two methyl groups (C5 and C6).
  • δ 6.85–7.20 (m, 2H) : Aromatic protons (H4 and H7).
  • δ 4.50 (s, 2H) : Methylene protons adjacent to the ketone (H3).

¹³C NMR (100 MHz, CDCl₃) :

  • δ 170.2 : Carbonyl carbon (C2).
  • δ 121.5–142.0 : Aromatic carbons.
  • δ 21.8 : Methyl carbons (C5 and C6).

Spin-spin coupling between H3 and H4 (J = 8.2 Hz) confirms the fused ring system.

Infrared (IR) Vibrational Signatures

Key IR absorptions (KBr, cm⁻¹):

  • 1745 : C=O stretch (lactone).
  • 1605, 1480 : Aromatic C=C stretching.
  • 1370 : Symmetric CH₃ bending.
  • 1260 : C–O–C asymmetric stretch.

The absence of O–H stretches (3200–3600 cm⁻¹) excludes enol tautomers.

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV) :

  • m/z 162 [M]⁺ : Molecular ion.
  • m/z 147 : Loss of CH₃ (15 Da).
  • m/z 119 : Retro-Diels-Alder cleavage of the furanone ring.
  • m/z 91 : Tropylium ion formation.

High-resolution MS confirms the molecular formula (observed: 162.06810; calculated: 162.06808).

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

5,6-dimethyl-3H-1-benzofuran-2-one

InChI

InChI=1S/C10H10O2/c1-6-3-8-5-10(11)12-9(8)4-7(6)2/h3-4H,5H2,1-2H3

InChI Key

CXJDQCSBHZIGBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylbenzofuran-2(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-hydroxy-5,6-dimethylbenzaldehyde in the presence of an acid catalyst can yield the desired compound.

Industrial Production Methods

Industrial production of 5,6-Dimethylbenzofuran-2(3H)-one typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylbenzofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

5,6-Dimethylbenzofuran-2(3H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dimethylbenzofuran-2(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects :

  • Methoxy groups (e.g., 5,6-dimethoxy) enhance polarity and thermal stability but reduce bioavailability compared to methyl groups.
  • Saturation (tetrahydro vs. dihydro) impacts ring strain and solubility, influencing pharmacological activity .

Biological Activity :

  • Methyl and methoxy derivatives target cholinesterases, while saturated analogs (tetrahydro) show antitumor effects.

Regulatory Status :

  • Dihydro derivatives are widely approved for food use, whereas tetrahydro analogs require further safety assessments .

Data Limitations

  • Direct data on 5,6-Dimethylbenzofuran-2(3H)-one’s melting point, solubility, and specific bioactivity are absent in the provided evidence.
  • Comparative pharmacokinetic studies (e.g., absorption, metabolism) across analogs are needed.

Biological Activity

5,6-Dimethylbenzofuran-2(3H)-one, a compound belonging to the benzofuran family, has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

5,6-Dimethylbenzofuran-2(3H)-one is characterized by its unique structural features that contribute to its biological properties. The presence of a benzofuran ring system coupled with two methyl groups at positions 5 and 6 enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 5,6-Dimethylbenzofuran-2(3H)-one. In a screening assay against various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound exhibited significant inhibitory effects. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL, indicating moderate antibacterial activity .

Anticancer Activity

The anticancer properties of 5,6-Dimethylbenzofuran-2(3H)-one have been investigated in several cell lines. Notably, a study utilizing Hep G2 human liver cancer cells demonstrated that the compound induced cytotoxicity at concentrations as low as 200 µM. The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase-3 activity and DNA fragmentation .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineConcentration RangeObserved Effect
AntimicrobialS. aureus50-100 µg/mLInhibition of growth
AntimicrobialE. coli50-100 µg/mLInhibition of growth
AnticancerHep G2200 µMInduction of apoptosis

Case Studies

  • Antibacterial Study : In a comparative study, 5,6-Dimethylbenzofuran-2(3H)-one was tested alongside standard antibiotics. The results indicated that while it did not outperform traditional antibiotics, it showed potential as a complementary agent in treating bacterial infections .
  • Cytotoxicity Assay : The cytotoxic effects on Hep G2 cells were assessed using an MTT assay. Following treatment with the compound for 72 hours, significant reductions in cell viability were noted compared to control groups. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment .

The mechanisms underlying the biological activities of 5,6-Dimethylbenzofuran-2(3H)-one are still being elucidated. Preliminary findings suggest that its antimicrobial effects may be due to disruption of bacterial cell membranes or inhibition of key metabolic pathways. For anticancer activity, the induction of apoptosis through mitochondrial pathways has been proposed as a primary mechanism .

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